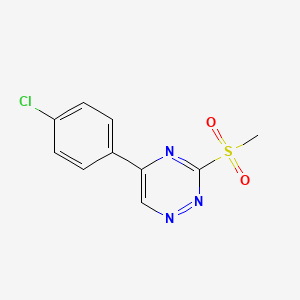

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a methanesulfonyl group attached to the triazine ring

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine typically involves the reaction of 4-chlorophenylhydrazine with methanesulfonyl chloride, followed by cyclization with cyanogen bromide. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound "5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine" belongs to a class of fluorinated 1,2,4-triazine derivatives that have garnered interest for their applications in medicinal chemistry and chemotherapy . These compounds exhibit a wide range of medicinal properties, including anti-HIV, anti-fungal, anti-cancer, anti-inflammatory, anti-microbial, and antioxidant activities . The presence of fluorine substituents can modulate the electronic, lipophilic, and steric parameters of the molecule, influencing its pharmacodynamic and pharmacokinetic properties .

Applications in Pharmaceuticals

Fluorine-substituted 1,2,4-triazine derivatives are of interest in pharmaceutical research because the replacement of hydrogen or other functional groups with fluorine atoms can significantly impact a drug's behavior within the body . Alterations affect how the drug interacts with its target and how the body processes the drug . Many studies focus on synthesizing and exploring the chemistry of fluorinated heterocyclic compounds for drug discovery .

Anti-Cancer Activity

Certain synthesized fluorine-substituted 1,2,4-triazines have demonstrated anticancer activity . For instance:

- Compound 11: Showed activity against non-small cell lung, renal, and breast cancer cells .

- Compound 13: Exhibited anticancer activity against leukemia and breast cancer cells .

- Compound 16: Showed anticancer activity against non-small cell lung cancer .

- Compound 17: Exhibited anticancer activity against breast cancer .

Sulforhodamine B (SRB) protein assays are commonly used to estimate cell viability or growth by determining GI50, TGI, and LIC50 values in the assessment of anticancer activity .

Analogous Compounds: Pyrazoles

Substituted pyrazoles, which are structurally related to triazines, are considered privileged scaffolds in medicinal chemistry . These compounds have shown biological importance and have been explored for various activities . For example, a pyrazole derivative was evaluated as an antiproliferative EGFR-TK inhibitor against tumor cell lines . Additionally, some pyrazole derivatives have demonstrated anti-inflammatory activity superior to diclofenac sodium, a standard anti-inflammatory drug .

GPR84 Antagonists

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine can be compared with other similar compounds, such as:

4-Chlorophenylmethanesulfonyl chloride: This compound shares the 4-chlorophenyl and methanesulfonyl groups but lacks the triazine ring.

Bis(4-chlorophenyl) sulfone: It contains two 4-chlorophenyl groups and a sulfone group but differs in its overall structure

Biological Activity

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological applications, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H8ClN3O2S

- Molecular Weight : 253.70 g/mol

- CAS Number : 69466-60-0

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl and sulfonyl precursors under controlled conditions. Various methods have been reported in the literature, focusing on optimizing yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenases (COX), particularly COX-2, which is implicated in inflammatory processes. Studies indicate that it possesses strong anti-inflammatory properties with IC50 values ranging from 0.1 to 0.2 µM against COX-2 .

- Anticancer Activity : Research has demonstrated that derivatives of 1,2,4-triazine can induce apoptosis in cancer cells and inhibit tumor growth by targeting pathways involved in cell proliferation and survival .

Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

| Biological Activity | Effectiveness (IC50 values) | Reference |

|---|---|---|

| COX-2 Inhibition | 0.1 - 0.2 µM | |

| Anticancer (MCF-7) | 42 µM | |

| Antimicrobial | Varies | |

| Antiviral | Moderate |

Case Studies

-

Anti-inflammatory Effects :

In a study evaluating the anti-inflammatory properties of various triazine derivatives, this compound was identified as one of the most potent COX-2 inhibitors. Its selectivity over COX-1 suggests a favorable safety profile for potential therapeutic applications . -

Anticancer Activity :

A series of experiments conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that compounds similar to this compound exhibited significant cytotoxic effects. The most active derivatives demonstrated IC50 values lower than traditional chemotherapeutics like chlorambucil . -

Antimicrobial Properties :

The compound has also been evaluated for its antimicrobial activity against various pathogens. Results indicated varying degrees of effectiveness against bacterial strains such as Fusarium oxysporum and Aspergillus niger, highlighting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine, and how can reaction conditions be optimized?

- Methodology: The synthesis of triazine derivatives often involves cyclocondensation reactions. For example, solvent-free interactions between nitriles and amines (e.g., guanidine derivatives) can yield substituted triazines . Optimization may include adjusting reaction temperature (e.g., 80–120°C), solvent selection (e.g., DMF or ethanol), and catalyst use (e.g., K₂CO₃ for deprotonation). Characterization via NMR, FT-IR, and elemental analysis is critical for verifying purity and regioselectivity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

- Methodology: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural validation, as demonstrated for related triazolo[3,4-a]isoquinoline derivatives . Complementary techniques include:

- FT-IR : Confirms functional groups (e.g., sulfonyl S=O stretching at ~1150–1300 cm⁻¹).

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and sulfonyl/methyl groups.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₀H₈ClN₃O₂S) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology: Begin with in vitro enzyme inhibition assays. For COX-2 selectivity, use recombinant enzyme kits to measure IC₅₀ values (e.g., 0.1–0.2 µM range for analogous triazines) . Anti-inflammatory activity can be assessed via carrageenan-induced paw edema in rodent models, comparing efficacy to indomethacin at 3–6 mg/kg doses .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict and rationalize its bioactivity?

- Methodology:

- Molecular docking : Use software like AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .

- 3D-QSAR : Apply k-Nearest Neighbour Molecular Field Analysis (kNN-MFA) to correlate substituent effects (e.g., methanesulfonyl vs. methylthio) with activity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal blood-brain barrier penetration).

Q. What strategies resolve contradictions in biological data between in vitro and in vivo studies?

- Methodology:

- Dose-response calibration : Ensure in vivo doses align with in vitro IC₅₀ values (e.g., 0.1 µM ≈ 0.03 mg/kg for a 300 g rodent).

- Metabolite profiling : Use LC-MS to identify active metabolites that may enhance or reduce efficacy .

- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track bioavailability in target organs .

Q. How does the sulfonyl group influence stability and reactivity in metal coordination complexes?

- Methodology: Synthesize Pt(II) or Fe(II) complexes (e.g., LPtCl₂) and analyze stability constants via potentiometric titrations . Compare ligand exchange rates with non-sulfonyl analogs. Spectroscopic techniques (UV-Vis, EPR) can reveal electronic perturbations from sulfonyl electron-withdrawing effects .

Q. Key Considerations

- Contradictions : Variability in COX-2 selectivity indices (e.g., SI = 395 vs. celecoxib’s 405) may arise from assay conditions (e.g., enzyme source, substrate concentration) .

Properties

CAS No. |

105783-78-6 |

|---|---|

Molecular Formula |

C10H8ClN3O2S |

Molecular Weight |

269.71 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-3-methylsulfonyl-1,2,4-triazine |

InChI |

InChI=1S/C10H8ClN3O2S/c1-17(15,16)10-13-9(6-12-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3 |

InChI Key |

VUHOFYWUCQMFSA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CN=N1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.